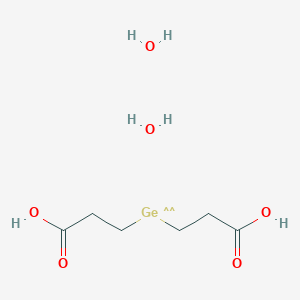
3,3'-(lambda~2~-Germanediyl)dipropanoic acid--water (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(lambda~2~-Germanediyl)dipropanoic acid–water (1/2): 3,3’-(Dihydroxygermanediyl)bispropionic acid , is an organogermanium compound. This compound is characterized by the presence of germanium atoms bonded to propanoic acid groups, with water molecules associated in a 1:2 ratio.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(lambda~2~-Germanediyl)dipropanoic acid–water (1/2) typically involves the reaction of germanium tetrachloride with propanoic acid derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the germanium precursor. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using germanium dioxide as a starting material. The germanium dioxide is first reduced to germanium tetrachloride, which is then reacted with propanoic acid derivatives. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the germanium center is oxidized to higher oxidation states.
Reduction: Reduction reactions can convert the germanium center to lower oxidation states.
Substitution: The propanoic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Higher oxidation state germanium compounds.
Reduction: Lower oxidation state germanium compounds.
Substitution: Substituted germanium propanoic acid derivatives.
Scientific Research Applications
Chemistry: The compound is used as a precursor for the synthesis of other organogermanium compounds. It serves as a building block for the development of new materials with unique properties .
Biology: In biological research, organogermanium compounds are studied for their potential therapeutic effects, including anti-inflammatory and immunomodulatory activities .
Medicine: The compound is investigated for its potential use in medicinal chemistry, particularly in the development of drugs targeting specific molecular pathways .
Industry: In the industrial sector, the compound is used in the production of advanced materials, including semiconductors and optoelectronic devices .
Mechanism of Action
The mechanism of action of 3,3’-(lambda~2~-Germanediyl)dipropanoic acid–water (1/2) involves its interaction with molecular targets such as enzymes and receptors. The germanium center can coordinate with various biomolecules, modulating their activity and influencing cellular pathways. The compound’s effects are mediated through its ability to form stable complexes with proteins and other macromolecules, thereby altering their function .
Comparison with Similar Compounds
- 3,3’-(2,2-Propanediyldisulfanediyl)dipropanoic acid
- 3,3’-(Ethane-1,2-diylbis(oxy))dipropanoic acid
Comparison: Compared to similar compounds, 3,3’-(lambda~2~-Germanediyl)dipropanoic acid–water (1/2) exhibits unique properties due to the presence of germanium. This element imparts distinct electronic and structural characteristics, making the compound valuable for specific applications in materials science and medicinal chemistry. The presence of water molecules in the compound’s structure also influences its solubility and reactivity, distinguishing it from other organogermanium compounds .
Properties
CAS No. |
189192-69-6 |
|---|---|
Molecular Formula |
C6H14GeO6 |
Molecular Weight |
254.80 g/mol |
InChI |
InChI=1S/C6H10GeO4.2H2O/c8-5(9)1-3-7-4-2-6(10)11;;/h1-4H2,(H,8,9)(H,10,11);2*1H2 |
InChI Key |
ZNCGMYDOTMZWDH-UHFFFAOYSA-N |
Canonical SMILES |
C(C[Ge]CCC(=O)O)C(=O)O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















